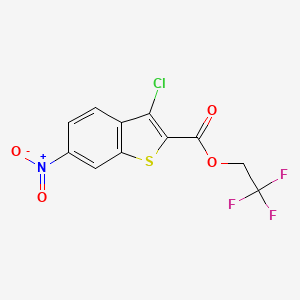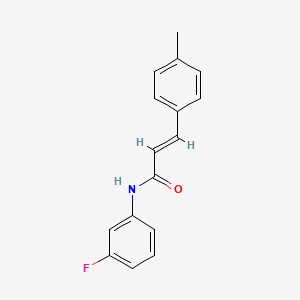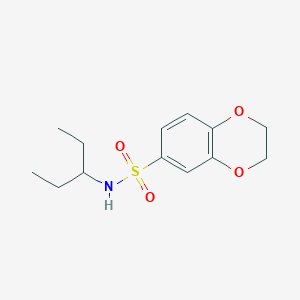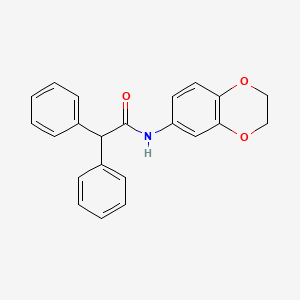
2-cyano-N-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CF3, and it is a member of the acrylamide family. CF3 is a synthetic compound that is synthesized in the laboratory using specific methods.
Wirkmechanismus
The mechanism of action of CF3 is not fully understood. However, several studies have suggested that CF3 exerts its biological activity by inhibiting specific enzymes and signaling pathways. CF3 has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. CF3 has also been shown to inhibit the activation of specific signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which is involved in various cellular processes, including inflammation and cancer.
Biochemical and Physiological Effects:
CF3 has been shown to exhibit various biochemical and physiological effects. CF3 has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. CF3 has also been shown to inhibit cell proliferation and migration, which are essential processes in cancer development and metastasis. CF3 has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. CF3 has also been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
CF3 has several advantages and limitations for lab experiments. One of the significant advantages of CF3 is its high purity, which makes it ideal for various biochemical and pharmacological assays. CF3 is also relatively stable, which allows for long-term storage and use in experiments. However, CF3 has some limitations, including its low solubility in water, which makes it challenging to use in some experiments. CF3 is also relatively expensive, which limits its use in some research areas.
Zukünftige Richtungen
There are several future directions for research on CF3. One of the significant future directions is to investigate the potential of CF3 as a drug candidate for various diseases, including cancer and neurodegenerative diseases. Further research is also needed to understand the mechanism of action of CF3 and its interaction with specific enzymes and signaling pathways. Additionally, research is needed to optimize the synthesis method of CF3 to improve its yield and reduce its cost. Finally, research is needed to investigate the potential of CF3 as a tool for studying specific biological processes, including apoptosis and inflammation.
Conclusion:
In conclusion, CF3 is a synthetic compound that has potential applications in various fields of scientific research. CF3 is synthesized in the laboratory using specific methods, and it exhibits potent anticancer, anti-inflammatory, and neuroprotective properties. CF3 has several advantages and limitations for lab experiments, and there are several future directions for research on CF3, including investigating its potential as a drug candidate and optimizing its synthesis method.
Synthesemethoden
CF3 is synthesized in the laboratory using specific methods. The synthesis method involves the reaction of 4-fluoroacetophenone, 4-hydroxy-3-methoxybenzaldehyde, and malononitrile in the presence of a base catalyst. The reaction results in the formation of CF3. This method is relatively simple and efficient, and it yields high purity CF3.
Wissenschaftliche Forschungsanwendungen
CF3 has potential applications in various fields of scientific research. One of the significant applications of CF3 is in the field of medicinal chemistry. Several studies have investigated the potential of CF3 as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders. CF3 has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. CF3 has also been shown to possess anti-inflammatory and neuroprotective properties, making it a potential drug candidate for the treatment of neuroinflammatory and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-23-16-9-11(2-7-15(16)21)8-12(10-19)17(22)20-14-5-3-13(18)4-6-14/h2-9,21H,1H3,(H,20,22)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGDLAPHMIPUKI-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5872240.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5872243.png)
![4-(benzyloxy)benzaldehyde (4-{[4-(benzyloxy)benzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5872244.png)



![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B5872290.png)




![1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5872312.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5872326.png)
![N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5872349.png)